Senda-chrome AL
Overview
Description
Senda-chrome AL, also known as 5-[1-(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl]-2-hydroxybenzoic Acid, is a chemical compound used for the colorimetric determination of aluminum . It is typically sold in the form of an orange to amber to dark red powder or crystal .
Molecular Structure Analysis
The molecular formula of Senda-chrome AL is C16H12O6 . Its structure includes a carboxylic acid group, a cyclohexadiene group, and a hydroxybenzoic acid group .Physical And Chemical Properties Analysis
Senda-chrome AL is a solid at 20°C . It appears as an orange to amber to dark red powder or crystal . The molar absorbance of the aluminum complex it forms is a minimum of 6,000 in the wavelength range of 518.0 to 530.0 nm .Scientific Research Applications
Senda-chrome AL is a chemical compound with the CAS number 69989-75-9 . It appears as an orange to amber to dark red powder or crystal . Its molecular absorbance (Al complex) is a minimum of 6,000 (518.0 to 530.0 nm) .
In this application, Senda-chrome AL likely forms a complex with aluminum ions, which can be detected based on its absorbance properties. The absorbance can be measured using a spectrophotometer, and the concentration of aluminum can be determined based on the intensity of the absorbance.
However, the specific experimental procedures, technical details, and outcomes would depend on the exact context of the analysis, such as the type of sample being analyzed and the specific requirements of the analysis.
In this application, Senda-chrome AL forms a complex with aluminum ions, which can be detected based on its absorbance properties. The absorbance can be measured using a spectrophotometer, and the concentration of aluminum can be determined based on the intensity of the absorbance .
properties
IUPAC Name |
5-[(1E)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-8(9-2-4-13(17)11(6-9)15(19)20)10-3-5-14(18)12(7-10)16(21)22/h2-7,17H,1H3,(H,19,20)(H,21,22)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUNJUHSRLTITI-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC(=O)C(=C1)C(=O)O)C2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C=CC(=O)C(=C1)C(=O)O)/C2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Senda-chrome AL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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